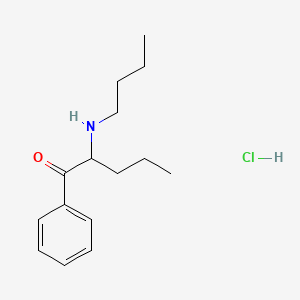![molecular formula C60H111N3O6 B10860768 [(Z)-non-2-enyl] 9-[4-[2-[bis[9-[(Z)-non-2-enoxy]-9-oxononyl]amino]ethyl]piperazin-1-yl]nonanoate](/img/structure/B10860768.png)
[(Z)-non-2-enyl] 9-[4-[2-[bis[9-[(Z)-non-2-enoxy]-9-oxononyl]amino]ethyl]piperazin-1-yl]nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
244cis is an ionizable cationic lipid that incorporates a piperazine structure. It is primarily used in the creation of lipid nanoparticles. These lipid nanoparticles, when formulated with 244cis and coated with an mRNA reporter gene, exhibit preferential accumulation in the lungs of mice. This compound has shown potential in reducing the levels of serum chemokine (C-C motif) ligand 2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 244cis involves the incorporation of a piperazine structure into an ionizable cationic lipid. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to facilitate the creation of lipid nanoparticles.
Industrial Production Methods: Industrial production of 244cis involves large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound. The production process includes the use of high-purity reagents and solvents, and the final product is subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 244cis undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, potentially affecting the ionizable nature of the compound.
Substitution: Substitution reactions may involve the replacement of functional groups within the compound.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in reactions with 244cis include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution Reagents: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
244cis has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of lipid nanoparticles for various chemical applications.
Biology: Facilitates the delivery of mRNA reporter genes in biological research.
Medicine: Potential use in gene therapy and drug delivery systems.
Industry: Employed in the development of advanced drug delivery systems and therapeutic formulations .
Mechanism of Action
244cis exerts its effects by facilitating the creation of lipid nanoparticles. These nanoparticles, when formulated with 244cis and coated with an mRNA reporter gene, preferentially accumulate in the lungs. The compound reduces the levels of serum chemokine (C-C motif) ligand 2, which is involved in inflammatory responses. The molecular targets and pathways involved include the interaction with lipid membranes and the delivery of genetic material to target cells .
Comparison with Similar Compounds
SM-102: Another ionizable cationic lipid used in the creation of lipid nanoparticles.
DLin-MC3-DMA: A lipid used in lipid nanoparticle formulations for drug delivery.
Comparison: 244cis is unique in its ability to preferentially accumulate in the lungs and reduce serum chemokine (C-C motif) ligand 2 levels. Compared to SM-102, 244cis shows a higher specificity for lung accumulation and a more significant reduction in inflammatory markers. DLin-MC3-DMA, while effective in drug delivery, does not exhibit the same level of specificity and efficacy in lung targeting as 244cis .
Properties
Molecular Formula |
C60H111N3O6 |
|---|---|
Molecular Weight |
970.5 g/mol |
IUPAC Name |
[(Z)-non-2-enyl] 9-[4-[2-[bis[9-[(Z)-non-2-enoxy]-9-oxononyl]amino]ethyl]piperazin-1-yl]nonanoate |
InChI |
InChI=1S/C60H111N3O6/c1-4-7-10-13-22-31-40-55-67-58(64)43-34-25-16-19-28-37-46-61(47-38-29-20-17-26-35-44-59(65)68-56-41-32-23-14-11-8-5-2)49-52-63-53-50-62(51-54-63)48-39-30-21-18-27-36-45-60(66)69-57-42-33-24-15-12-9-6-3/h31-33,40-42H,4-30,34-39,43-57H2,1-3H3/b40-31-,41-32-,42-33- |
InChI Key |
LLTJKESWTCPZGG-IHTYGJSSSA-N |
Isomeric SMILES |
CCCCCC/C=C\COC(=O)CCCCCCCCN1CCN(CC1)CCN(CCCCCCCCC(=O)OC/C=C\CCCCCC)CCCCCCCCC(=O)OC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCC=CCOC(=O)CCCCCCCCN1CCN(CC1)CCN(CCCCCCCCC(=O)OCC=CCCCCCC)CCCCCCCCC(=O)OCC=CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (2Z)-2-methoxyimino-2-[2,3,4,5-tetradeuterio-6-[dideuterio-[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate](/img/structure/B10860695.png)









![methyl (Z)-2-[(2S,3R,12bR)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B10860764.png)
![(6,11,16a)-9-Fluoro-6,11,21-trihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B10860772.png)
